Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and a dihydropyrazolo[5,1-b]oxazole ring system.
Vorbereitungsmethoden
One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and fluorination reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects . Molecular docking studies have provided insights into its binding modes and affinities .
Vergleich Mit ähnlichen Verbindungen
Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole can be compared with other similar compounds, such as:
Sulfonyl-benzoxazole based 1,2,4-oxadiazoles: These compounds also exhibit significant antibacterial and antibiofilm activities.
3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-arylisoxazoles: These compounds have shown good in vitro antibacterial activity and are studied for their potential as antimicrobial agents.
The uniqueness of this compound lies in its specific structural features and the combination of bromine and fluorophenyl groups, which contribute to its distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C13H12BrFN2O |
---|---|
Molekulargewicht |
311.15 g/mol |
IUPAC-Name |
(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole |
InChI |
InChI=1S/C13H12BrFN2O/c1-7-8(2)18-13-11(14)12(16-17(7)13)9-3-5-10(15)6-4-9/h3-8H,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
UAPCEZBVXLHIFA-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C |
Kanonische SMILES |
CC1C(OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.